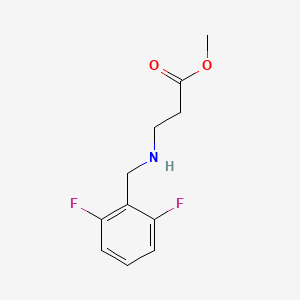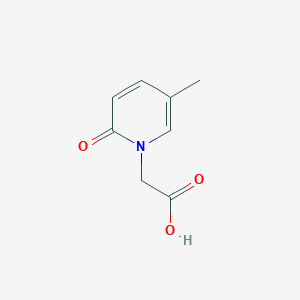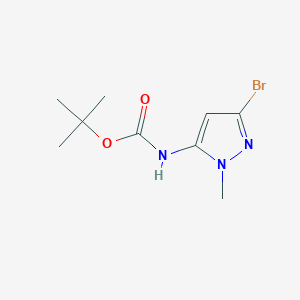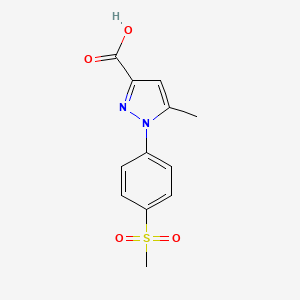
1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, a methyl group on the pyrazole ring, and a carboxylic acid functional group.
Méthodes De Préparation
The synthesis of 1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methanesulfonylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-Methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-(Methylsulfonyl)phenylacetic acid: Similar in structure but with an acetic acid group instead of a pyrazole ring.
Ferulic acid derivatives: These compounds share the phenyl ring and carboxylic acid group but differ in the presence of a methoxy group and a different heterocyclic ring.
1,3,4-Oxadiazoles: These compounds have a similar five-membered ring structure but differ in the arrangement of nitrogen and oxygen atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12N2O4S |
|---|---|
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
5-methyl-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4S/c1-8-7-11(12(15)16)13-14(8)9-3-5-10(6-4-9)19(2,17)18/h3-7H,1-2H3,(H,15,16) |
Clé InChI |
AGXRELLKUVNFKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.0]hexan-1-amine](/img/structure/B13505655.png)
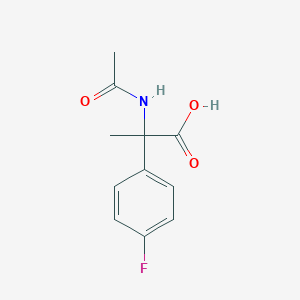


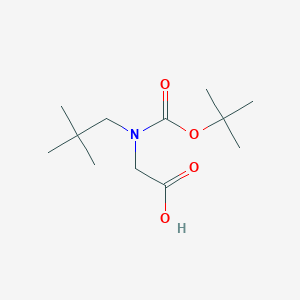
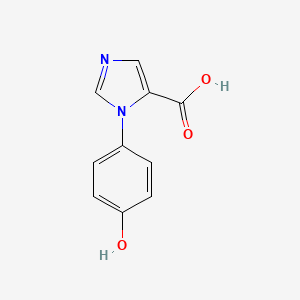
![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
